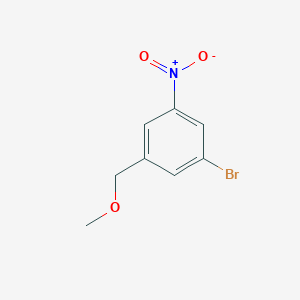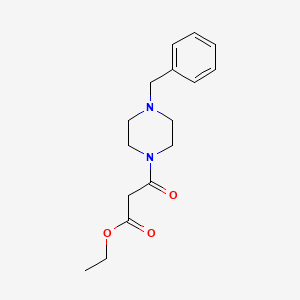![molecular formula C7H14O4 B8697612 2-[2-(1,3-Dioxolan-2-yl)ethoxy]ethanol CAS No. 83490-15-7](/img/structure/B8697612.png)
2-[2-(1,3-Dioxolan-2-yl)ethoxy]ethanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[2-(1,3-Dioxolan-2-yl)ethoxy]ethanol is an organic compound with the molecular formula C7H14O4. It is known for its unique structure, which includes a 1,3-dioxolane ring and an ethoxyethanol group. This compound is used in various scientific research applications due to its versatile chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(1,3-Dioxolan-2-yl)ethoxy]ethanol typically involves the reaction of 1,3-dioxolane with ethylene oxide in the presence of a catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure high yield and purity of the product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and continuous monitoring of reaction parameters to maintain consistency and quality. The final product is purified using distillation or crystallization techniques .
化学反応の分析
Types of Reactions
2-[2-(1,3-Dioxolan-2-yl)ethoxy]ethanol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols or other reduced forms.
Substitution: It can undergo nucleophilic substitution reactions, where the ethoxy group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like sodium hydroxide (NaOH) and hydrochloric acid (HCl) are commonly employed.
Major Products Formed
Oxidation: Aldehydes and carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
2-[2-(1,3-Dioxolan-2-yl)ethoxy]ethanol is utilized in several scientific research fields:
Chemistry: It is used as a building block in organic synthesis and as a solvent in various chemical reactions.
Biology: The compound is employed in the synthesis of biologically active molecules and as a reagent in biochemical assays.
Medicine: It serves as an intermediate in the production of pharmaceuticals and other therapeutic agents.
Industry: The compound is used in the manufacture of polymers, resins, and other industrial chemicals.
作用機序
The mechanism of action of 2-[2-(1,3-Dioxolan-2-yl)ethoxy]ethanol involves its interaction with specific molecular targets and pathways. The 1,3-dioxolane ring can participate in ring-opening reactions, leading to the formation of reactive intermediates. These intermediates can interact with various biomolecules, influencing biochemical pathways and cellular processes .
類似化合物との比較
Similar Compounds
1,3-Dioxolane-2-ethanol: Similar structure but lacks the ethoxyethanol group.
2-(2-(2-methoxyethoxy)ethoxy)ethan-1-ol: Contains a similar ethoxyethanol group but with additional methoxy groups.
2-(1,3-Dioxolan-2-yl)furan: Contains a 1,3-dioxolane ring but with a furan group instead of an ethoxyethanol group.
Uniqueness
2-[2-(1,3-Dioxolan-2-yl)ethoxy]ethanol is unique due to its combination of a 1,3-dioxolane ring and an ethoxyethanol group. This unique structure imparts distinct chemical properties, making it valuable in various research and industrial applications .
特性
CAS番号 |
83490-15-7 |
|---|---|
分子式 |
C7H14O4 |
分子量 |
162.18 g/mol |
IUPAC名 |
2-[2-(1,3-dioxolan-2-yl)ethoxy]ethanol |
InChI |
InChI=1S/C7H14O4/c8-2-4-9-3-1-7-10-5-6-11-7/h7-8H,1-6H2 |
InChIキー |
RHLBPAKKUQILTE-UHFFFAOYSA-N |
正規SMILES |
C1COC(O1)CCOCCO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。











![Methyl 2'-ethyl-2-(methoxymethyl)-[1,1'-biphenyl]-4-carboxylate](/img/structure/B8697595.png)

![1,4-Cyclohexadiene-1,4-dicarboxylic acid, 2,5-bis[(4-methylphenyl)amino]-, dimethyl ester](/img/structure/B8697599.png)

![2-[4-(4,5-Dihydro-1H-imidazol-2-yl)phenyl]ethan-1-amine](/img/structure/B8697623.png)
